![molecular formula C19H21N3O5S B2914136 Ethyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate CAS No. 1322256-78-9](/img/structure/B2914136.png)
Ethyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Ethyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C19H21N3O5S and its molecular weight is 403.45. The purity is usually 95%.
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Scientific Research Applications
GPIIb/IIIa Integrin Antagonists
Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate 40 (NSL-96184) exhibits potent oral fibrinogen receptor antagonist properties. Its design incorporates a trisubstituted beta-amino acid residue, contributing to its efficacy in human platelet aggregation inhibition and potential for antithrombotic treatment in acute phases (Hayashi et al., 1998).
Synthesis of Benzothiazolopyridine Derivatives
A synthesis process involving ethyl 2-(benzo[d]thazol-2-yl)acetate and various arylidinemalononitrile derivatives yields ethyl iminothiazolopyridine-4-carboxylate and related compounds. These substances have confirmed structures through elemental analysis and spectroscopy, indicating potential applications in chemical synthesis and pharmaceuticals (Mohamed, 2021).
Benzisothiazoles Derivatives Synthesis
Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, a compound with two tautomers, can decompose to yield various derivatives, including 3-methyl-1,2-benzisothiazole. These derivatives demonstrate stability and resistance to oxidation, suggesting relevance in organic chemistry and materials science (Carrington et al., 1972).
Greener Synthesis of Benzimidazolequinones
An environmentally-friendly synthesis method using hydrogen peroxide in ethyl acetate produces pyrrolo[1,2-a]benzimidazoles and anti-tumour benzimidazolequinones. This process is notable for its high yields and lack of requirement for organic-aqueous extraction, indicating a sustainable approach in medicinal chemistry (Sweeney et al., 2017).
Novel Tri-Heterocyclic Benzothiazole Derivatives
Ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, synthesized through microwave-assisted reactions, display antibacterial, antioxidant, and antitubercular properties. These derivatives represent a significant advancement in the field of medicinal chemistry and pharmaceuticals (Bhoi et al., 2016).
Anti-Tumour Activities of Benzimidazole Derivatives
Ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate derivatives exhibit promising anti-tumor properties against various cancer cell lines. This suggests potential applications in the development of new cancer treatments (Mohareb & Gamaan, 2018).
Mechanism of Action
Target of Action
The primary target of this compound is proteins, specifically those containing lysine residues . The compound can react with these proteins, leading to modifications of the lysine residues .
Mode of Action
The compound interacts with its targets through a process known as protein crosslinking . This involves the formation of covalent bonds between different parts of a protein or between different proteins, which can lead to changes in the protein’s structure and function .
Biochemical Pathways
This suggests that it may influence pathways related to protein synthesis and cellular metabolism .
Result of Action
The compound’s action results in increased monoclonal antibody production in Chinese hamster ovary cells . It also suppresses cell growth and increases both the cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . Additionally, it suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Action Environment
The efficacy and stability of this compound may be influenced by various environmental factors. For instance, the compound’s solubility in different solvents suggests that its action could be affected by the chemical environment . Furthermore, storage conditions such as temperature and light exposure could potentially impact the compound’s stability .
properties
IUPAC Name |
ethyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-4-27-17(26)10-21-13-8-11(2)7-12(3)18(13)28-19(21)20-14(23)9-22-15(24)5-6-16(22)25/h7-8H,4-6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBIJBCCLANJFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)CN3C(=O)CCC3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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